molecular formula C23H20N4O4S2 B15098731 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15098731
M. Wt: 480.6 g/mol
InChI Key: RLTVWIUZNYQOCN-NVMNQCDNSA-N
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Description

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiazolidinone ring, and a pyridopyrimidinone core

Preparation Methods

The synthesis of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.

    Synthesis of the thiazolidinone ring: This involves the reaction of a thioamide with a carbonyl compound under acidic conditions.

    Construction of the pyridopyrimidinone core: This can be synthesized via a multi-step process involving cyclization reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the thiazolidinone ring, leading to the formation of various substituted derivatives.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, the compound inhibits its polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division. This results in cell cycle arrest at the S phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H20N4O4S2

Molecular Weight

480.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(ethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20N4O4S2/c1-3-24-20-15(21(28)26-10-13(2)4-7-19(26)25-20)9-18-22(29)27(23(32)33-18)11-14-5-6-16-17(8-14)31-12-30-16/h4-10,24H,3,11-12H2,1-2H3/b18-9-

InChI Key

RLTVWIUZNYQOCN-NVMNQCDNSA-N

Isomeric SMILES

CCNC1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5

Canonical SMILES

CCNC1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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